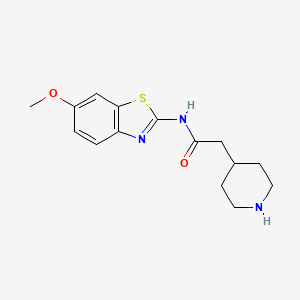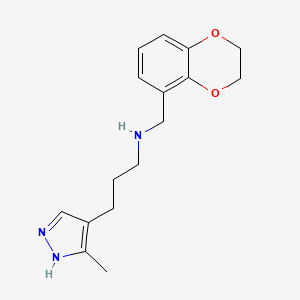![molecular formula C12H22N2O B7576672 N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide, also known as MPP, is a compound that has been studied for its potential use in scientific research. MPP is a synthetic compound that was first synthesized in the 1990s as part of a research program aimed at developing new compounds for use in the treatment of various medical conditions. The compound has since been studied for its potential use in a range of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes.
作用機序
The mechanism of action of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is not fully understood, but it is thought to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine in the brain, inhibiting the activity of monoamine oxidase enzymes, and altering the function of various receptors. These effects can have a range of consequences, including changes in mood, behavior, and cognition.
実験室実験の利点と制限
One advantage of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research is that it is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the function of this transporter. However, one limitation of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is that it can have a range of effects on various physiological processes, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide. One area of research that has shown promise is the use of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide as a tool for studying the mechanisms of action of various psychiatric disorders, including schizophrenia and depression. Additionally, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide may have potential applications in the development of new drugs for the treatment of these and other disorders. Further research is needed to fully understand the potential uses and limitations of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research.
合成法
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step in the synthesis process involves the reaction of 2-bromo-1-phenyl-1-propene with 2-methyl-3-piperidinol to form the intermediate compound 2-methyl-3-(piperidin-1-yl)prop-2-en-1-ol. This intermediate is then reacted with acryloyl chloride to form the final product, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide.
科学的研究の応用
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been studied for its potential use in a range of scientific research applications. One area of research where N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has shown promise is in the study of the mechanisms of action of various biological processes. N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been used as a tool for studying the function of various receptors and enzymes, including the dopamine transporter and the monoamine oxidase enzymes.
特性
IUPAC Name |
N-(2-methyl-3-piperidin-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-9-11(2)10-14-7-5-4-6-8-14/h3,11H,1,4-10H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCAVAPDEAQQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)




![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)